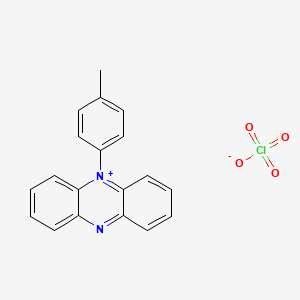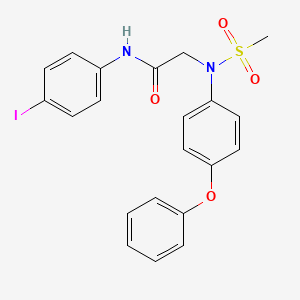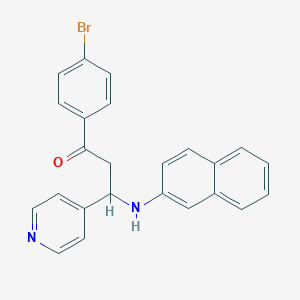![molecular formula C20H16N2O2 B5010711 3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one CAS No. 5666-70-6](/img/structure/B5010711.png)
3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as MNMI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of 3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as DNA topoisomerase and histone deacetylase. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit the growth of cancer cells. This compound also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has been extensively studied for its potential therapeutic applications and has shown promising results in various biological applications. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. This compound also has limited solubility in water, which can limit its use in certain experiments.
Future Directions
3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has shown promising results in various biological applications, and there are several future directions for research. One potential direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the reaction of 6-methoxy-2-naphthylamine and isatin in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which leads to the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Scientific Research Applications
3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antibacterial activity against various bacterial strains.
properties
IUPAC Name |
3-[(6-methoxynaphthalen-2-yl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-16-9-7-13-10-15(8-6-14(13)11-16)21-12-18-17-4-2-3-5-19(17)22-20(18)23/h2-12,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWJXZIBSGWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416583 |
Source


|
| Record name | ZINC02914146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5666-70-6 |
Source


|
| Record name | ZINC02914146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![1-[2-(4-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5010651.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)
![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)


![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)
